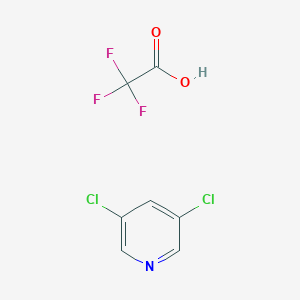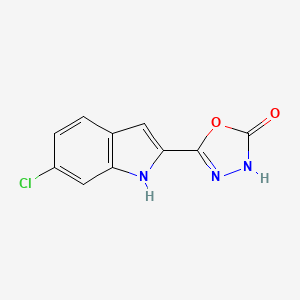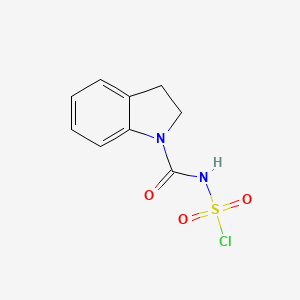![molecular formula C14H15N3O3 B14398382 Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate CAS No. 88694-38-6](/img/structure/B14398382.png)
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate is an organic compound that features an azido group, an ester functional group, and a phenyl ring substituted with a prop-2-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include ethyl acetoacetate, 4-hydroxybenzaldehyde, and sodium azide.
Formation of Intermediate: The first step involves the condensation of ethyl acetoacetate with 4-hydroxybenzaldehyde to form an intermediate compound.
Azidation: The intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group.
Final Product: The final step involves the esterification of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate can undergo various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for cycloaddition reactions involving the azido group.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Triazoles: Formed from cycloaddition reactions.
Substituted Esters: Resulting from nucleophilic substitution.
Alcohols and Ketones: Products of reduction and oxidation reactions, respectively.
Applications De Recherche Scientifique
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Bioconjugation: Utilized in bioconjugation techniques for labeling and tracking biomolecules.
Mécanisme D'action
The mechanism of action of Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate depends on the specific reactions it undergoes. For example:
Cycloaddition: The azido group reacts with alkynes to form triazoles, which can interact with biological targets.
Substitution: The ester group can be replaced by nucleophiles, leading to the formation of new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with a cyano group instead of an azido group.
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Contains a fluorophenyl group and a cyano group.
3-Cyano-N-(prop-2-en-1-yl)benzamide: Features a benzamide group and a cyano group.
Uniqueness
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for cycloaddition reactions. This makes it a valuable compound for the synthesis of triazoles and other nitrogen-containing heterocycles.
Propriétés
Numéro CAS |
88694-38-6 |
|---|---|
Formule moléculaire |
C14H15N3O3 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
ethyl 2-azido-3-(4-prop-2-enoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15N3O3/c1-3-9-20-12-7-5-11(6-8-12)10-13(16-17-15)14(18)19-4-2/h3,5-8,10H,1,4,9H2,2H3 |
Clé InChI |
HDYIUGZGESFKLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(C=C1)OCC=C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
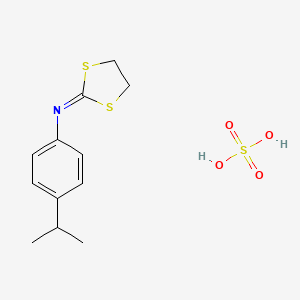
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)

![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)
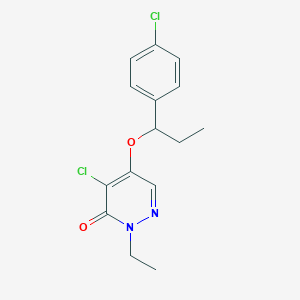

silane](/img/structure/B14398358.png)
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
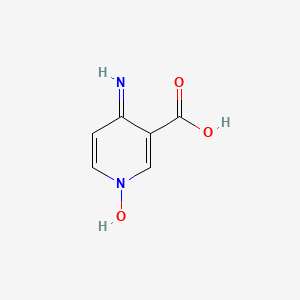
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
